RU 56187

Androgen Receptor Antiandrogen Potency

Researchers studying AR pharmacology risk misleading results when substituting arylthiohydantoins by class alone. RU 56187 provides a differentiated tool compound with 92% testosterone binding affinity, silent AR antagonism, and 77% metabolic conversion to active metabolite RU 56279 (vs. 1% for analog RU 58841). • Silent AR antagonist with negligible off-target steroid receptor binding • Partial agonist/antagonist behavior enables AR conformation-function mechanistic studies • In vivo ED50 = 1 mg/kg (oral) for prostate growth inhibition; topical sebaceous gland reduction in hamster ear model

Molecular Formula C14H12F3N3OS
Molecular Weight 327.33 g/mol
CAS No. 143782-25-6
Cat. No. B1680185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU 56187
CAS143782-25-6
Synonyms4-(3,4,4-trimethyl-5-oxo-2-thioxo-1-imidazolidinyl)-2-(trifluoromethyl)benzonitrile
RU 56187
RU-56187
Molecular FormulaC14H12F3N3OS
Molecular Weight327.33 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C)C2=CC(=C(C=C2)C#N)C(F)(F)F)C
InChIInChI=1S/C14H12F3N3OS/c1-13(2)11(21)20(12(22)19(13)3)9-5-4-8(7-18)10(6-9)14(15,16)17/h4-6H,1-3H3
InChIKeyHLBUAKQNKJTEIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU 56187 (CAS 143782-25-6): A High-Affinity Nonsteroidal Antiandrogen for Androgen Receptor Research


RU 56187 (CAS 143782-25-6) is a nonsteroidal antiandrogen belonging to the arylthiohydantoin chemical class. It functions as a potent, silent antagonist of the androgen receptor (AR) and exhibits negligible affinity for other steroid hormone receptors [1]. The compound displays 92% of the binding affinity of the endogenous ligand testosterone for the rat androgen receptor, placing it among a series of high-affinity AR ligands developed for research into androgen-dependent conditions [2].

RU 56187 (CAS 143782-25-6): Why In-Class Substitution Fails Without Quantitative Benchmarking


The arylthiohydantoin class encompasses multiple antiandrogens with divergent in vivo efficacy and metabolism. Despite structural similarity to analogs like RU 58841 and RU 59063, RU 56187 exhibits a distinct pharmacological profile due to its unique balance of receptor binding, metabolic conversion to the active N-desalkyl metabolite RU 56279, and partial agonist/antagonist behavior in cellular contexts [1]. Generic substitution based solely on class membership ignores these critical differentiators, potentially leading to misleading experimental outcomes or failed in vivo translation [2].

RU 56187 (CAS 143782-25-6): A Quantitative Head-to-Head Comparative Evidence Guide


RU 56187 vs. Bicalutamide & Nilutamide: 3- to 10-Fold Superior Potency in Animal Models

RU 56187 demonstrates significantly higher in vivo antiandrogenic potency compared to the clinically established nonsteroidal antiandrogens bicalutamide and nilutamide. In animal studies, RU 56187 is 3- to 10-fold more potent [1].

Androgen Receptor Antiandrogen Potency

RU 56187 vs. Testosterone Propionate: Dose-Dependent In Vivo Antiandrogenic Activity in Acute and Chronic Models

In castrated male rats, orally administered RU 56187 prevented the effects of testosterone propionate (TP) in two distinct models. It inhibited TP-induced mouse renal ornithine decarboxylase (acute model) with an ED50 of 0.6 mg/kg, and TP-induced rat prostate weight increase (chronic model) with an ED50 of 1 mg/kg [1].

Prostate Ornithine Decarboxylase ED50

RU 56187 vs. RU 58841: Divergent Metabolic Conversion to Active N-Desalkyl Metabolite RU 56279

Following intravenous administration of a 10 mg/kg dose in rats, RU 56187 undergoes extensive metabolic conversion (77%) to the active N-desalkyl metabolite RU 56279. This contrasts sharply with the structurally related RU 58841, which shows only 1% conversion [1].

Pharmacokinetics Metabolism Prodrug

RU 56187 vs. Cyproterone Acetate and RU 58841: Ranked Efficacy in Topical Sebaceous Gland Inhibition

In the Syrian hamster ear skin sebaceous gland model, a 4-week topical application of RU 56187 demonstrated intermediate efficacy in reducing gland size. The rank order of efficacy was RU 58841 > RU 56187 > RU 38882 > cyproterone acetate, with RU 58841 achieving a 60% maximal reduction at 10 µg/day [1].

Sebaceous Gland Topical Acne

RU 56187 vs. Casodex and Hydroxyflutamide: Distinct Partial Agonist/Antagonist Profile in Cellular Transcriptional Assays

In a promoter interference assay using intact cells, RU 56187 exhibited partial agonist/antagonist behavior at the androgen receptor. In contrast, the nonsteroidal antiandrogens Casodex (bicalutamide) and hydroxyflutamide acted as pure antagonists, antagonizing agonist-dependent promoter interference [1].

AR Transcriptional Activity Promoter Interference Cell-Based Assay

RU 56187 vs. Flutamide, Casodex, and Anandron: Superior Relative Binding Affinity (RBA) for Rat Androgen Receptor

The arylthiohydantoin series, which includes RU 56187, demonstrates relative binding affinities (RBAs) for the rat androgen receptor up to 3 times that of testosterone and 100 times the RBAs of nonsteroidal antiandrogens such as flutamide, Casodex, and Anandron [1].

Receptor Binding Affinity Selectivity

RU 56187 (CAS 143782-25-6): Optimal Research and Industrial Application Scenarios


Preclinical Prostate Cancer and Benign Prostatic Hyperplasia (BPH) Models

RU 56187's demonstrated dose-dependent inhibition of testosterone propionate-induced prostate weight increase in rats (ED50 = 1 mg/kg, oral) makes it a valuable tool compound for investigating androgen-dependent prostate growth. Its high metabolic conversion to the active metabolite RU 56279 (77%) supports its use in systemic antiandrogen studies, where sustained target engagement is required [1].

Sebaceous Gland Biology and Acne Research

In topical applications, RU 56187 exhibits measurable efficacy in reducing sebaceous gland size in the Syrian hamster ear model. While less potent than RU 58841, its intermediate rank among tested arylthiohydantoins provides a graded response option for dose-response or comparative mechanistic studies in sebocyte biology [1].

Investigating Ligand-Specific Androgen Receptor Conformation and Transcriptional Activity

Unlike pure antagonists such as bicalutamide and hydroxyflutamide, RU 56187 acts as a partial agonist/antagonist in cellular promoter interference assays. This property enables researchers to dissect the structural and functional nuances of ligand-induced AR conformations and their downstream effects on gene transcription [1].

Pharmacokinetic and Prodrug Metabolism Studies

The dramatic difference in metabolic conversion to the active N-desalkyl metabolite RU 56279 between RU 56187 (77%) and RU 58841 (1%) provides a robust model system for investigating structure-metabolism relationships and the impact of prodrug activation on systemic antiandrogenic activity [1].

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